N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a benzodioxin moiety linked to a benzotriazinone group, making it a subject of interest for researchers exploring new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents to introduce the benzotriazinone group. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as alkyl halides and amines.
Major Products Formed: The reactions can yield various derivatives, including oxidized or reduced forms of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it useful in the development of new drugs or probes.
Industry: It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
Uniqueness: This compound is unique due to its specific combination of benzodioxin and benzotriazinone groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c22-16(18-11-5-6-14-15(9-11)25-8-7-24-14)10-21-17(23)12-3-1-2-4-13(12)19-20-21/h1-6,9H,7-8,10H2,(H,18,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSMADLRGJYOPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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